(4-硝基苄)肼二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

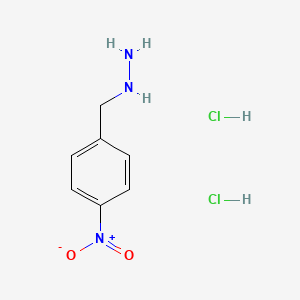

“(4-Nitrobenzyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C7H11Cl2N3O2 . It has a molecular weight of 240.09 and appears as a powder .

Synthesis Analysis

While specific synthesis methods for “(4-Nitrobenzyl)hydrazine dihydrochloride” were not found, related compounds such as Schiff bases have been synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .Molecular Structure Analysis

The molecular structure of “(4-Nitrobenzyl)hydrazine dihydrochloride” consists of a benzene ring attached to a nitro group and a hydrazine group .Chemical Reactions Analysis

While specific chemical reactions involving “(4-Nitrobenzyl)hydrazine dihydrochloride” were not found, related compounds such as 4-nitrobenzaldehyde have been reduced to 4-aminobenzaldehyde using RhCu bimetallic nanoparticles .Physical And Chemical Properties Analysis

“(4-Nitrobenzyl)hydrazine dihydrochloride” is a powder . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.科学研究应用

Proteomics Research

“(4-Nitrobenzyl)hydrazine dihydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a sample.

Synthesis of Benzyloxybenzaldehyde Derivatives

This compound can be used in the synthesis of benzyloxybenzaldehyde derivatives . These derivatives are prepared by the reactions of 4-nitrobenzyl bromide with various aldehydes such as 4-hydroxy-3-methoxybenzaldehyde (vanillin), 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), and 2-hydroxy-4-methoxybenzaldehyde .

Synthesis of Benzofuran Derivatives

When the reaction time is quite long, benzofuran derivatives are obtained by the reactions of ortho-hydroxyaldehydes with the 4-nitrobenzyl bromide . Benzofurans are important heterocyclic compounds that exhibit remarkable biological activities and represent useful building blocks in the syntheses of natural products .

Development of Amyloid-Specific Imaging Agents

Some benzofuran derivatives have been used as potential positron emission tomography tracers targeting amyloid plaques in Alzheimer’s disease . Additional structural changes to the benzofuran derivatives may lead to the development of useful amyloid-specific imaging agents .

Performance Enhancement in Perovskite Films

Hydrazine salts, including “(4-Nitrobenzyl)hydrazine dihydrochloride”, can be used as additives to promote the performance of perovskite films . The addition of the hydrazine salt effectively inhibited the oxidation of Sn2+ into Sn4+ in the perovskite film and adjusted the crystallization process at the same time .

安全和危害

未来方向

The future directions of research on “(4-Nitrobenzyl)hydrazine dihydrochloride” and related compounds could involve their potential applications in various fields. For instance, pyrazole-containing compounds, which can be synthesized from hydrazine derivatives, have been found to be useful in biological, physical-chemical, material science, and industrial fields .

作用机制

Target of Action

Hydrazine derivatives are known to interact with various biological targets, often acting as reducing agents .

Mode of Action

The mode of action of (4-Nitrobenzyl)hydrazine dihydrochloride involves redox reactions. The kinetics of the redox reaction between naphthol green B and hydrazine dihydrochloride has been studied in aqueous hydrochloric acid medium . The redox reaction displayed a stoichiometry of 1:1 and obeys the rate law: -d[NGB3-]/dt=k2[NGB3-][N2H4.2HCl]. Change in hydrogen ion concentration of the reaction medium has no effect on the rate of the reaction .

Biochemical Pathways

It’s known that hydrazine derivatives can participate in various redox reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

As a solid compound, its bioavailability would depend on factors such as solubility, stability, and the method of administration .

Result of Action

It’s known that hydrazine derivatives can participate in redox reactions, which can lead to various molecular and cellular changes .

Action Environment

The action of (4-Nitrobenzyl)hydrazine dihydrochloride can be influenced by environmental factors such as pH, temperature, and ionic strength . For example, the rate of the redox reaction between naphthol green B and hydrazine dihydrochloride decreases with an increase in the ionic strength of the reaction medium .

属性

IUPAC Name |

(4-nitrophenyl)methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c8-9-5-6-1-3-7(4-2-6)10(11)12;;/h1-4,9H,5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNLXWJQLNRMQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)[N+](=O)[O-].Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Nitrobenzyl)hydrazine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2846200.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2846203.png)

![3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2846204.png)

![1-(3-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2846205.png)

![N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2846208.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846211.png)

![Methyl 2-[6-methyl-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2846213.png)

![Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B2846214.png)

![N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846215.png)

![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846217.png)

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2846223.png)